molecular formula C19H19N3O2S B2961101 Ethyl 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-13-yl}sulfanyl)butanoate CAS No. 879919-61-6

Ethyl 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-13-yl}sulfanyl)butanoate

Cat. No. B2961101
CAS RN: 879919-61-6
M. Wt: 353.44
InChI Key: WRWJQFMYJCREPJ-UHFFFAOYSA-N
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Description

Ethyl 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-13-yl}sulfanyl)butanoate is a chemical compound with the CAS Number: 730248-95-0 . It has a molecular weight of 311.36 . The IUPAC name for this compound is 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]propanoic acid . The physical form of this compound is a powder .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . These compounds were synthesized by three-component condensations of acetoacetic acid N-aryl (N, N-diethyl)amides with salicylaldehyde and thiourea in ethanol in the presence of a sodium-bisulfate catalyst .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using x-ray diffraction structure analysis (XSA) . The XSA was performed on an Xcalibur Ruby single-crystal diffractometer with a CCD detector using the standard method .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 311.36 .

Scientific Research Applications

Synthesis Techniques and Applications

Fabrication and Functionalization :Research on similar compounds often focuses on their synthesis and potential applications in medicinal chemistry. For instance, a study discussed the synthesis of 4-phenyl-2-butanone, a compound with relevance in medicinal chemistry due to its potential anti-inflammatory properties (Jiangli Zhang, 2005). This research highlights the importance of specific synthesis techniques, such as Claisen's condensation and nucleophilic addition reactions, which are fundamental in the synthesis of complex organic molecules.

Photochemical Reactions :Another study explored the photochemical reactions of cycloalkanones, leading to the formation of ω-substituted esters (M. Tokuda, Yoshihiko Watanabe, M. Itoh, 1978). Such reactions are pivotal in organic synthesis, offering pathways to diversely functionalized molecules for further research or application in drug development.

Polymerization and Bioconjugation :Research on acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups, synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization, showcases advanced materials design for bioconjugation applications (N. Rossi, Yuquan Zou, Mark E. Scott, J. Kizhakkedathu, 2008). Such studies demonstrate the versatility of ethyl-based compounds in creating functional materials with potential biomedical applications.

Nucleophilic Addition and Cycloaddition Reactions :The utility of ethyl-based compounds in facilitating nucleophilic addition and cycloaddition reactions is also of significant interest. For example, research into the nucleophilic addition of lithiated phenyl trimethylsilylmethyl sulfide to activated olefins highlights a facile synthesis route for functionally substituted silylcyclopropanes, showcasing the compound's role in synthetic organic chemistry (E. Schaumann, C. Friese, C. Spanka, 1986).

properties

IUPAC Name

ethyl 2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-4-16(19(23)24-5-2)25-17-10-12(3)13(11-20)18-21-14-8-6-7-9-15(14)22(17)18/h6-10,16H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWJQFMYJCREPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-13-yl}sulfanyl)butanoate

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